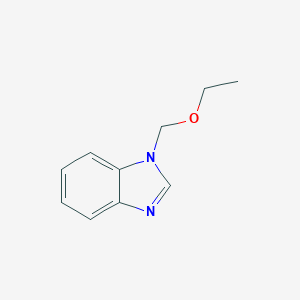
Benzimidazole,1-(ethoxymethyl)-(8ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole,1-(ethoxymethyl)-(8ci) is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of Benzimidazole,1-(ethoxymethyl)-(8ci) consists of a benzimidazole core with an ethoxymethyl group attached to it, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Benzimidazole,1-(ethoxymethyl)-(8ci) can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with ethoxymethyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of metal triflates such as scandium triflate or ytterbium triflate has been reported to catalyze the condensation reaction effectively . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Benzimidazole,1-(ethoxymethyl)-(8ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.
Substitution: Substitution reactions often involve the introduction of different functional groups onto the benzimidazole ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation of Benzimidazole,1-(ethoxymethyl)-(8ci) can lead to the formation of halogenated benzimidazole derivatives, which may exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Benzimidazole,1-(ethoxymethyl)-(8ci) has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex benzimidazole derivatives
Biology: In biological research, Benzimidazole,1-(ethoxymethyl)-(8ci) is studied for its potential as an enzyme inhibitor.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Benzimidazole derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.
Industry: In the industrial sector, Benzimidazole,1-(ethoxymethyl)-(8ci) is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzimidazole,1-(ethoxymethyl)-(8ci) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to the minor groove of DNA, thereby inhibiting DNA replication and transcription . This interaction can lead to the disruption of cellular processes and ultimately result in cell death.
Additionally, Benzimidazole,1-(ethoxymethyl)-(8ci) may inhibit specific enzymes by binding to their active sites. For example, it can act as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole,1-(ethoxymethyl)-(8ci) can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:
2-Methylbenzimidazole: This compound has a methyl group attached to the benzimidazole ring. It is known for its antifungal and antibacterial properties.
5,6-Dimethylbenzimidazole: This derivative has two methyl groups attached to the benzimidazole ring and is a degradation product of vitamin B12.
N-Substituted Benzimidazoles: These compounds have various substituents attached to the nitrogen atom of the benzimidazole ring.
Compared to these compounds, Benzimidazole,1-(ethoxymethyl)-(8ci) stands out due to the presence of the ethoxymethyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications .
Conclusion
Benzimidazole,1-(ethoxymethyl)-(8ci) is a versatile and valuable compound in the field of scientific research. Its unique structure and reactivity make it suitable for various applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further highlight its significance. As research continues, Benzimidazole,1-(ethoxymethyl)-(8ci) may pave the way for the development of new therapeutic agents and innovative materials.
Eigenschaften
CAS-Nummer |
18250-01-6 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(ethoxymethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-13-8-12-7-11-9-5-3-4-6-10(9)12/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
BOKYYFVSSFBACN-UHFFFAOYSA-N |
SMILES |
CCOCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CCOCN1C=NC2=CC=CC=C21 |
Synonyme |
Benzimidazole, 1-(ethoxymethyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















